molecular formula C14H11N3O4S3 B2941086 3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate CAS No. 338400-24-1

3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Cat. No.: B2941086
CAS No.: 338400-24-1
M. Wt: 381.44
InChI Key: DETBZKQJEGPRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Acetylamino)phenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate (AATTPT) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is an important reagent for the synthesis of various compounds, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. In

Scientific Research Applications

Binding Studies and Pharmacokinetics

Thiadiazole derivatives, such as 4-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazole-2-yl]phenyl benzoate, have demonstrated significant anticancer and antibacterial activities. Their binding characteristics to human serum albumin (HSA) are crucial for understanding their pharmacokinetic mechanisms. Studies involving spectroscopy and computational approaches have been conducted to analyze the binding kinetics and molecular interactions between these derivatives and HSA, providing insights into their potential therapeutic applications (Karthikeyan et al., 2017).

Chemical Synthesis

The synthesis of thiadiazole derivatives, including 3,5-bis-(acetylamino)-1,2,4-thiadiazole, is a significant area of research. A study by Mamaeva and Bakibaev (2003) explored the oxidative azacyclization of 1-monosubstituted thioureas with [bis(acyloxy)iodo]arenes, showcasing the methods to obtain derivatives of 1,2,4-thiadiazoles, crucial for further pharmacological and chemical studies (Mamaeva & Bakibaev, 2003).

DNA Interaction and Anticancer Properties

Thiadiazole derivatives also exhibit interactions with DNA, which is pivotal in understanding their anticancer properties. Karthikeyan et al. (2018) investigated the mechanism of interaction between a thiadiazole derivative and calf thymus DNA using optical spectroscopy and computational techniques. This study revealed significant insights into the static quenching mechanism and the binding constant, along with thermodynamical parameters, which are essential for assessing the drug's efficacy in cancer treatment (Karthikeyan et al., 2018).

Antimicrobial Activity

The exploration of thiadiazole derivatives for antimicrobial applications is another significant research area. Maddila and Jonnalagadda (2013) synthesized a series of 1,3,4-thiadiazole derivatives containing different moieties, which were tested for their in vitro antibacterial and antifungal activities. This research is crucial for developing new antimicrobial agents and understanding the structure-activity relationships of these compounds (Maddila & Jonnalagadda, 2013).

Properties

IUPAC Name

(3-acetamidophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S3/c1-9(18)15-10-3-2-4-11(7-10)21-24(19,20)14-6-5-13(23-14)12-8-22-17-16-12/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETBZKQJEGPRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.